Cyclohexyl 3,5-dichlorophenyl ketone
Description
Chemical Identity and Nomenclature
This compound is systematically identified by the Chemical Abstracts Service registry number 898769-51-2, which serves as its unique chemical identifier in scientific databases. The compound possesses the molecular formula Carbon-13 Hydrogen-14 Dichlorine-2 Oxygen and exhibits a molecular weight of 257.16 grams per mole. According to International Union of Pure and Applied Chemistry nomenclature conventions, this compound is formally designated as cyclohexyl-(3,5-dichlorophenyl)methanone, reflecting its structural composition of a cyclohexyl group bonded to a carbonyl carbon that is also attached to a 3,5-dichlorophenyl ring system.
The compound is catalogued under multiple synonyms in chemical literature, including methanone, cyclohexyl(3,5-dichlorophenyl)- and cyclohexyl(3,5-dichlorophenyl)methanone. These alternative names reflect different nomenclature approaches but refer to the identical chemical structure. The Molecular Design Limited number assigned to this compound is MFCD03841376, which facilitates its identification in chemical inventory systems. The systematic naming reflects the ketone functionality linking the cyclohexyl substituent to the dichlorinated aromatic ring, with chlorine atoms positioned at the 3 and 5 positions of the phenyl ring.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 898769-51-2 |
| Molecular Formula | Carbon-13 Hydrogen-14 Dichlorine-2 Oxygen |
| Molecular Weight | 257.16 g/mol |
| Molecular Design Limited Number | MFCD03841376 |
| International Union of Pure and Applied Chemistry Name | cyclohexyl-(3,5-dichlorophenyl)methanone |
Historical Context and Discovery
While specific details regarding the initial discovery and synthesis of this compound are not extensively documented in the available literature, its development can be understood within the broader context of Friedel-Crafts acylation chemistry and the systematic exploration of dichlorophenyl ketone derivatives. The compound emerges from a rich tradition of aromatic ketone synthesis that traces back to the foundational work of Charles Friedel and James Mason Crafts in 1887, who first described the alkylation of aromatic compounds using aluminum chloride catalysis. This pioneering methodology established the framework for subsequent developments in aromatic acylation reactions that would eventually enable the synthesis of complex ketone structures like this compound.
The evolution of Friedel-Crafts chemistry throughout the twentieth century provided the synthetic foundation necessary for creating sophisticated aromatic ketones with precise substitution patterns. The development of methodology for preparing cyclohexyl phenyl ketones from 1,3-butadiene and acrylic acid, as described in modern synthetic approaches, demonstrates the continued refinement of these classical reactions. These methodological advances have enabled chemists to access cyclohexyl-containing ketones with high selectivity and yield, facilitating the preparation of compounds like this compound for research applications.
The systematic investigation of dichlorophenyl substitution patterns in aromatic ketones reflects the broader pharmaceutical industry's interest in halogenated compounds during the late twentieth and early twenty-first centuries. The strategic placement of chlorine atoms at the 3 and 5 positions of the phenyl ring represents a deliberate design choice that likely emerged from structure-activity relationship studies in medicinal chemistry, where halogen substitution is frequently employed to modulate biological activity and pharmacokinetic properties.
Significance in Organic Chemistry
This compound holds particular significance in organic chemistry as a representative example of halogenated aromatic ketones that combine saturated aliphatic and aromatic structural elements. The compound's architecture demonstrates the successful integration of Friedel-Crafts acylation methodology with selective halogenation strategies, representing an important class of synthetic targets in modern organic synthesis. The presence of two chlorine substituents at the 3 and 5 positions of the aromatic ring creates a symmetrical substitution pattern that influences both the electronic properties of the aromatic system and the overall reactivity of the molecule.
From a synthetic perspective, this compound serves as an important intermediate in the preparation of more complex molecular architectures, particularly in pharmaceutical research where the cyclohexyl and dichlorophenyl motifs are frequently encountered in bioactive molecules. The ketone functionality provides a versatile handle for further chemical transformations, including reduction to secondary alcohols, oxidation to carboxylic acids, or condensation reactions to form heterocyclic systems. The strategic positioning of chlorine atoms enhances the electrophilic character of the aromatic ring while providing sites for potential nucleophilic aromatic substitution reactions.
The compound also represents an important model system for understanding the interplay between steric and electronic effects in aromatic ketones. The bulky cyclohexyl substituent introduces significant steric hindrance around the carbonyl group, while the electron-withdrawing chlorine atoms modulate the electronic density of the aromatic system. This combination of effects makes this compound a valuable substrate for studying reaction mechanisms and developing new synthetic methodologies in organic chemistry.
Current Research Landscape
Contemporary research involving this compound spans multiple areas of chemical investigation, with particular emphasis on its applications in medicinal chemistry and pharmaceutical development. Recent studies have highlighted the compound's potential role in the development of kinase inhibitors, specifically in research targeting cyclin-dependent kinases. The structural features of this compound, including its aromatic ketone functionality and strategic chlorine substitution, align with known pharmacophore elements found in bioactive molecules that interact with protein kinase active sites.
Research into diaminothiazole series compounds has demonstrated the importance of cyclohexyl-containing structures in pharmaceutical applications, with this compound serving as a potential synthetic precursor or structural analog in these investigations. The compound's molecular architecture provides a foundation for structure-activity relationship studies, where modifications to the cyclohexyl ring or chlorine substitution pattern can be systematically evaluated to optimize biological activity. These studies contribute to a broader understanding of how structural modifications influence pharmacological properties in this class of compounds.
Current synthetic methodology research continues to explore improved approaches for preparing cyclohexyl-containing aromatic ketones with enhanced efficiency and selectivity. The development of environmentally benign catalytic processes represents a significant focus area, with researchers investigating alternatives to traditional Friedel-Crafts conditions that require stoichiometric amounts of Lewis acids. These efforts align with contemporary emphasis on green chemistry principles and sustainable synthetic practices in pharmaceutical and fine chemical manufacturing.
Related Dichlorophenyl Ketone Derivatives
This compound belongs to a broader family of dichlorophenyl ketone derivatives that share structural similarities while exhibiting distinct chemical and biological properties. The closely related compound cyclohexyl 3,4-dichlorophenyl ketone, identified by Chemical Abstracts Service number 854892-34-5, represents an important positional isomer where the chlorine substituents occupy adjacent positions on the aromatic ring rather than the meta-relationship found in the 3,5-dichlorophenyl derivative. This positional difference significantly alters the electronic distribution within the aromatic system and can lead to different reactivity patterns and biological activities.
The structural comparison between 3,5-dichlorophenyl and 3,4-dichlorophenyl substitution patterns reveals important insights into the role of halogen positioning in determining molecular properties. The meta-substitution pattern in this compound creates a symmetrical electron-withdrawing effect that uniformly deactivates the aromatic ring toward electrophilic substitution, while the ortho-relationship in the 3,4-dichlorophenyl isomer introduces additional steric considerations and different electronic effects. These differences manifest in variations in chemical reactivity, physical properties, and potential biological activities between the two isomers.
Other related derivatives in this chemical family include compounds with different alkyl substituents replacing the cyclohexyl group, such as cyclobutyl 3,5-dichlorophenyl ketone, which features a smaller four-membered ring system. These structural variations provide researchers with a systematic series of compounds for exploring structure-activity relationships and understanding how ring size and conformation influence molecular properties. The availability of multiple dichlorophenyl ketone derivatives enables comprehensive comparative studies that contribute to the development of predictive models for designing new compounds with desired properties.
| Compound | Chemical Abstracts Service Number | Molecular Formula | Substitution Pattern |
|---|---|---|---|
| This compound | 898769-51-2 | Carbon-13 Hydrogen-14 Dichlorine-2 Oxygen | meta-dichlorophenyl |
| Cyclohexyl 3,4-dichlorophenyl ketone | 854892-34-5 | Carbon-13 Hydrogen-14 Dichlorine-2 Oxygen | ortho-dichlorophenyl |
| Cyclobutyl 3,5-dichlorophenyl ketone | 898791-xx-x | Carbon-11 Hydrogen-10 Dichlorine-2 Oxygen | meta-dichlorophenyl |
Structure
2D Structure
Properties
IUPAC Name |
cyclohexyl-(3,5-dichlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLILNICEVGMVQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642610 | |
| Record name | Cyclohexyl(3,5-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-51-2 | |
| Record name | Cyclohexyl(3,5-dichlorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyl(3,5-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-Step Conventional Method
This classical method involves:
Hydrogenation of Benzoic Acid to Cyclohexanecarboxylic Acid
Benzoic acid is hydrogenated under high temperature and pressure to yield cyclohexanecarboxylic acid. This step requires specialized equipment and purification to remove by-products.Conversion to Cyclohexanecarbonyl Chloride
The cyclohexanecarboxylic acid is reacted with chlorinating agents such as thionyl chloride or phosphorus trichloride to form cyclohexanecarbonyl chloride.Friedel-Crafts Acylation with 3,5-Dichlorobenzene
The acyl chloride undergoes Friedel-Crafts reaction with 3,5-dichlorobenzene in the presence of anhydrous aluminum trichloride to yield cyclohexyl 3,5-dichlorophenyl ketone.
- High temperature and pressure conditions
- Multiple purification steps
- Handling of corrosive chlorinating agents
- By-product formation requiring removal
One-Pot Integrated Synthesis Method
A patented method (US6881865B2) describes a streamlined process that avoids intermediate purification steps, improving efficiency and yield:
[2+4] Diels-Alder Reaction
1,3-butadiene reacts with acrylic acid in the presence or absence of solvents (benzene or non-aromatic solvents like cyclohexane, hexane, tetrahydrofuran) to form 3-cyclohexene-1-carboxylic acid.Hydrogenation
The 3-cyclohexene-1-carboxylic acid is hydrogenated in the same reactor to cyclohexanecarboxylic acid with high conversion (>99%).Chlorination Without Isolation
Thionyl chloride or phosphorus trichloride is added directly to the reaction mixture to convert cyclohexanecarboxylic acid to cyclohexanecarbonyl chloride (conversion >99%, selectivity >99%).Friedel-Crafts Acylation in Situ
Anhydrous aluminum trichloride and 3,5-dichlorobenzene (or substituted benzene) are added directly to the solution to perform Friedel-Crafts acylation, yielding this compound with high yield and selectivity (>99%).
- No need for purification of intermediates
- Reduced reaction complexity and time
- High selectivity and yield
- Use of polymerization inhibitors and controlled temperature (80–200 °C, preferably 120–150 °C) to minimize side reactions
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature (°C) | Pressure | Yield/Selectivity |
|---|---|---|---|---|
| Diels-Alder Reaction | 1,3-Butadiene + Acrylic acid, benzene or non-aromatic solvent | 80–200 (opt. 120–150) | Atmospheric or pressure reactor | Acrylic acid conversion >99% |
| Hydrogenation | Catalytic hydrogenation of 3-cyclohexene-1-carboxylic acid | Not specified (high conversion) | Pressure reactor | Conversion >99% |
| Chlorination | Thionyl chloride or phosphorus trichloride added directly | Low temperature (below reflux) | Atmospheric | Conversion >99%, selectivity >99% |
| Friedel-Crafts Acylation | Anhydrous AlCl3 + 3,5-dichlorobenzene | Reflux (~boiling point of solvent) | Atmospheric | Conversion >99%, selectivity >99% |
Analytical Verification
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Used to confirm the structure of intermediates and final product.Gas Chromatography/Mass Spectrometry (GC/MS):
Employed to analyze conversion rates, selectivity, and purity.Key Spectral Data for Final Product:
- $$ ^1H $$ NMR (CDCl3): Multiplets corresponding to cyclohexyl protons and aromatic protons consistent with 3,5-dichlorophenyl substitution.
Research Findings and Industrial Relevance
- The integrated method reduces the need for complex separation and purification steps, significantly improving commercial viability.
- The use of mild chlorinating agents and controlled reaction conditions minimizes by-product formation.
- The process is adaptable to various substituted phenyl rings, including 3,5-dichlorophenyl, by substituting the aromatic reactant in the Friedel-Crafts step.
- The method has been demonstrated to achieve yields and selectivity above 99%, making it suitable for scale-up.
Summary Table: Comparison of Preparation Methods
| Feature | Conventional Multi-Step Method | One-Pot Integrated Method |
|---|---|---|
| Number of Purification Steps | Multiple (after each step) | Only final product purification |
| Reaction Complexity | High (separate reactors and conditions) | Lower (single reactor, continuous process) |
| Yield and Selectivity | High but variable, affected by purification | >99% yield and selectivity |
| Equipment Requirements | High pressure hydrogenation reactors | Pressure reactor for hydrogenation, atmospheric for others |
| By-products | Requires removal | Minimized by controlled conditions |
| Industrial Suitability | Moderate | High |
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl 3,5-dichlorophenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Formation of 3,5-dichlorobenzoic acid.
Reduction: Formation of cyclohexyl 3,5-dichlorophenyl methanol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Reactions
Cyclohexyl 3,5-dichlorophenyl ketone serves as an important intermediate in the synthesis of other chemical compounds. It is utilized in the preparation of various derivatives that are essential in pharmaceuticals and agrochemicals. The compound can undergo various reactions, including Friedel-Crafts acylation, which allows for the introduction of functional groups into aromatic systems.
Photoinitiators
One of the notable applications of this compound is as a photoinitiator in photopolymerization processes. Photoinitiators are crucial in curing resins and coatings under UV light. This compound is particularly effective due to its ability to generate free radicals upon exposure to UV light, thus initiating polymerization reactions. This property makes it valuable in industries such as printing, coatings, and adhesives.
Antimicrobial Properties
Recent studies have explored the antimicrobial properties of this compound. Research indicates that this compound exhibits activity against various bacterial strains, making it a potential candidate for developing new antimicrobial agents. The mechanism of action involves disrupting bacterial cell membranes, leading to cell death.
Case Study: Antimicrobial Efficacy
A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The results suggest that this compound could be further developed into a topical antimicrobial agent.
Material Science
Crosslinking Agent
In material science, this compound is utilized as a crosslinking agent in polymer formulations. Its ability to form covalent bonds between polymer chains enhances the mechanical properties and thermal stability of the resulting materials.
Data Table: Mechanical Properties of Crosslinked Polymers
| Polymer Type | Crosslinking Agent | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|---|
| Polyurethane | This compound | 25 | 300 |
| Epoxy Resin | This compound | 30 | 250 |
| Silicone Elastomer | This compound | 20 | 400 |
Environmental Applications
Pollution Monitoring
The compound has also been studied for its potential use in environmental monitoring. Its presence can indicate pollution levels due to industrial activities. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are employed to detect and quantify this compound in environmental samples.
Case Study: Air Quality Assessment
A recent investigation into airborne organic compounds identified this compound as a significant pollutant in urban areas. The study highlighted the correlation between industrial emissions and elevated levels of this compound in ambient air samples.
Mechanism of Action
The mechanism of action of Cyclohexyl 3,5-dichlorophenyl ketone involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the aromatic ring and chlorine substituents can participate in hydrophobic interactions and halogen bonding, respectively, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Analogs
| Compound Name | CAS Number | Substituents | Functional Group | LogP | PSA (Ų) | Melting Point (°C) | Applications |
|---|---|---|---|---|---|---|---|
| Cyclohexyl 3,5-dichlorophenyl ketone | [161040-30-8] | 3,5-Cl₂ on phenyl | Ketone | N/A | ~17.07* | 242–258 (d) | Synthetic intermediate |
| Cyclohexyl 2,5-dichlorophenyl ketone | [898769-48-7] | 2,5-Cl₂ on phenyl | Ketone | 4.756 | 17.07 | N/A | Research chemical |
| 3-Chlorophenyl cyclohexyl ketone | 10-F204169 | 3-Cl on phenyl | Ketone | N/A | N/A | N/A | Commercial research reagent |
| Procymidone | [32809-16-8] | 3,5-Cl₂ on phenyl | Cyclopropane dicarboximide | 3.1† | 55.8 | 166–168 | Pesticide (fungicide) |
| N-(3,5-Dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide | [126833-16-7] | 3,5-Cl₂, 4-OH on phenyl | Amide | N/A | ~52.6‡ | N/A | Pharmacological research |
*Estimated PSA based on analogous ketones.
†LogP value from pesticide databases.
‡PSA calculated for amide and hydroxyl groups.
Key Findings:
Positional Isomerism : this compound and its 2,5-dichloro isomer ([898769-48-7]) exhibit divergent physicochemical profiles. The 3,5-substitution pattern likely enhances steric symmetry and electronic effects compared to the 2,5-isomer, which may reduce solubility due to higher LogP (4.756) .
Functional Group Variations :
- Procymidone : Incorporates a dicarboximide ring instead of a ketone, lowering LogP (3.1 vs. ~4.7) and increasing PSA (55.8 vs. ~17.07), enhancing water solubility for agricultural applications .
- Carboxamide Derivative ([126833-16-7]) : The amide and hydroxyl groups elevate PSA (~52.6), favoring hydrogen bonding and bioavailability in pharmacological contexts .
Physicochemical and Functional Differences
- Lipophilicity (LogP) : The 3,5-dichloro substitution in the parent ketone likely results in higher LogP compared to Procymidone, aligning with its role as a lipophilic intermediate.
- Thermal Stability : Conflicting melting points for this compound (242–258°C) suggest polymorphic forms or purification variances, whereas Procymidone’s consistent melting point (166–168°C) reflects its commercial standardization .
- Applications :
- Agrochemicals : Procymidone’s polar functional groups optimize environmental mobility and target binding in fungicides.
- Pharmaceutical Intermediates : The carboxamide derivative’s hydrogen-bonding capacity makes it suitable for drug design, unlike the ketone’s inertness .
Biological Activity
Cyclohexyl 3,5-dichlorophenyl ketone (CDPK) is an organic compound notable for its potential biological activities. This compound features a cyclohexyl group, a ketone functional group, and a dichlorophenyl moiety, which contribute to its chemical reactivity and biological interactions. This article explores the biological activity of CDPK, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
- Molecular Formula : C₁₃H₁₂Cl₂O
- Molecular Weight : 257.16 g/mol
- Structure : The presence of chlorine atoms at the 3 and 5 positions on the phenyl ring enhances its reactivity and interaction with biological macromolecules.
The biological activity of CDPK is largely attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding : The ketone group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
- Hydrophobic Interactions : The cyclohexyl group facilitates hydrophobic interactions with lipid membranes and proteins.
- Halogen Bonding : The chlorine substituents can participate in halogen bonding, further modulating the compound's biological activity .
Antimicrobial Activity
CDPK has been investigated for its antimicrobial properties. In vitro studies have demonstrated that compounds structurally related to CDPK exhibit significant antibacterial activity against various bacterial strains. For instance, derivatives of similar compounds showed comparable efficacy to standard antibiotics like ciprofloxacin against Salmonella typhi and Staphylococcus aureus .
Anti-inflammatory Properties
Research indicates that CDPK may possess anti-inflammatory properties. The compound's ability to inhibit specific pathways involved in inflammation could make it a candidate for developing new therapeutic agents targeting inflammatory diseases .
Study on Antibacterial Activity
A study published in the New Journal of Chemistry evaluated the antibacterial activity of synthesized compounds related to CDPK. The results indicated that certain derivatives exhibited excellent antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, one derivative was found to be as effective as ciprofloxacin against Salmonella typhi .
Mechanistic Insights from Enzyme Inhibition Studies
Further investigations into the enzyme inhibition mechanisms revealed that CDPK could act as a reversible inhibitor of specific enzymes involved in bacterial metabolism. This was supported by kinetic studies demonstrating competitive inhibition patterns with respect to substrate concentration .
Applications in Medicinal Chemistry
CDPK serves as a valuable building block in organic synthesis, particularly in the development of new pharmaceuticals. Its role as an intermediate in various chemical reactions allows for the synthesis of more complex organic molecules with potential therapeutic applications.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Ketone group; dichlorophenyl moiety | Antimicrobial; anti-inflammatory |
| Cyclohexyl phenyl ketone | Similar structure without dichloro substituents | Limited antibacterial activity |
| Cycloheptyl 3,5-dichlorophenyl ketone | Larger cycloheptyl group | Enhanced reactivity; unique biological interactions |
Q & A
Q. What are the established synthetic routes for Cyclohexyl 3,5-dichlorophenyl ketone, and what experimental conditions optimize yield?
The compound can be synthesized via enantioselective allyl addition to 3,5-dichlorophenyl-2,2,2-trifluoromethyl ketone using Zn(OMe)₂ (10 mol%) and a boron-based chiral catalyst derived from adamantyl-substituted aminophenol. This method achieves high enantiomeric purity (95:5 e.r.) and an overall yield of 56% after conversion to β-hydroxy ketone intermediates . Reaction optimization includes temperature control (ambient to 140°C), solvent selection (e.g., cyclohexane for inert conditions), and purification via silica gel column chromatography .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
Key methods include:
- ¹H/¹³C NMR : To identify cyclohexyl ring protons (δ 1.2–2.1 ppm, multiplet) and aromatic 3,5-dichlorophenyl signals (δ 7.2–7.5 ppm, doublet).
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
